5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(P-tolyl-sulfonyl)-alpha-D-xylofuranose
Overview
Description
5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(P-tolyl-sulfonyl)-alpha-D-xylofuranose is a useful research compound. Its molecular formula is C17H22O9S and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(P-tolyl-sulfonyl)-alpha-D-xylofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(P-tolyl-sulfonyl)-alpha-D-xylofuranose including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Polycyclic Carbohydrates : This compound serves as a precursor for the synthesis of highly condensed cyclic carbohydrates. The process involves cyclization to a reactive cyclic enamine, followed by nucleophilic attack and spontaneous cyclization for extra ring formation (Cordeiro et al., 2007).
Antitumor and Antiviral Agents : It's used in the synthesis of 3-fluoro-5-thio-xylofuranosyl nucleosides of thymine, uracil, and 5-fluorouracil, which show potential as antitumor or antiviral agents (Tsoukala et al., 2007).
Carbohydrate Intermediate for Skeletal Diversity : It is transformed into a synthetic scaffold for the efficient creation of fused cyclic sugar derivatives with unusual molecular skeletons, indicating its utility as a chiral intermediate for achieving skeletal diversity (Cordeiro et al., 2006).
Sugar Diphosphate or Nucleotide Mimetics : This compound is used in the synthesis of xylofuranosyl nucleoside analogues and mimetics containing a 1,2,3-triazole moiety, showing potential as bioactive compounds (Fortuna et al., 2020).
Synthesis of Blood Anticoagulants : It is involved in the selective ring-opening polymerization of silylated 1,5-anhydro-beta-D-xylofuranose for synthesizing branched D-xylofuranan, which is then converted into blood anticoagulants (Yoshida et al., 1988).
Synthesis of Carbohydrate-Containing Ferrocene Amides : This compound is used in the synthesis of new ferrocene–carbohydrate amides, derived from pentose and hexose sugar derivatives, which show potential in biological applications such as cytotoxicity and antimicrobial activity (Trivedi et al., 2012).
properties
IUPAC Name |
[(3aR,5R,6S,6aR)-5-(methoxycarbonyloxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O9S/c1-10-5-7-11(8-6-10)27(19,20)26-13-12(9-22-16(18)21-4)23-15-14(13)24-17(2,3)25-15/h5-8,12-15H,9H2,1-4H3/t12-,13+,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIBCLYQHGMNAQ-LXTVHRRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)COC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)COC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(P-tolyl-sulfonyl)-alpha-D-xylofuranose |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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